Dhfr-IN-1
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Overview
Description
Dhfr-IN-1 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division. Inhibitors of DHFR, such as this compound, are of significant interest in the fields of medicine and biochemistry due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Preparation Methods
The synthesis of Dhfr-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Dhfr-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dhfr-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of DHFR. In biology, it is employed to investigate the role of DHFR in cellular metabolism and growth. In medicine, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to inhibit DHFR makes it a valuable compound in the development of new therapeutic drugs .
Mechanism of Action
The mechanism of action of Dhfr-IN-1 involves the inhibition of DHFR by binding to its active site. This binding prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides. The inhibition of DHFR leads to a decrease in DNA replication and cell division, which is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Dhfr-IN-1 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds share the common mechanism of inhibiting DHFR, this compound may exhibit unique properties, such as higher potency, selectivity, or different pharmacokinetic profiles.
Properties
Molecular Formula |
C22H22N6O4S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol |
InChI |
InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3 |
InChI Key |
JDFPGLCTKJFMNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.